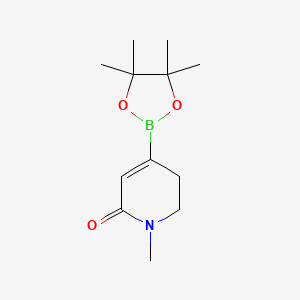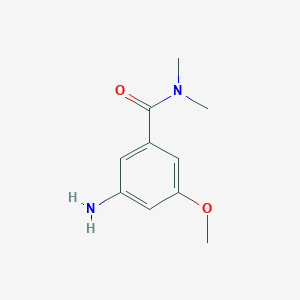
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
Overview
Description
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate, also known as (S)-methyl-3-APC, is an organochlorine compound that has been studied for its potential applications in drug synthesis and biomedical research. This compound has a unique molecular structure consisting of an amino group, a piperazine ring, and a pyrazine ring, and is a derivative of pyrazine-2-carboxylic acid. It has been studied for its potential applications in drug synthesis and biomedical research due to its ability to act as an inhibitor of the enzyme, acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve and muscle function. The inhibition of AChE by (S)-methyl-3-APC may have therapeutic applications in the treatment of neurological disorders.
Scientific Research Applications
Synthesis and Application in Dyeing
Rangnekar and Dhamnaskar (1990) researched the synthesis of pyrazolo[3,4-b]pyrazines, which are structurally similar to (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate. They found these compounds have applications as disperse dyes for polyester fibers. This suggests potential applicability of the compound in textile industry dyeing processes (Rangnekar & Dhamnaskar, 1990).
Biological Activity
A study by Doležal et al. (2006) on substituted pyrazinecarboxamides, which include similar compounds, revealed their structure-activity relationships. These compounds showed significant activity against Mycobacterium tuberculosis and antifungal effects, indicating the potential biological activities of related compounds (Doležal et al., 2006).
Synthetic Utility in Pharmaceutical Chemistry
Neilsen, Broadbent, and Hennen (1987) worked on the synthesis of pyrazine derivatives, including ethyl 3-amino-5-chloro-6-phenyl-2-pyrazinecarboxylate, highlighting the synthetic utility of such compounds in pharmaceutical chemistry (Neilsen, Broadbent, & Hennen, 1987).
Antimicrobial and Anticancer Potential
A study by Zaki et al. (2020) on novel heterocycles, including pyrazolo[3,4-b]selenolo[3,2-e]pyrazine derivatives, demonstrated promising antimicrobial and anticancer activities. This implies potential medicinal applications for related pyrazine derivatives (Zaki et al., 2020).
properties
IUPAC Name |
methyl 3-amino-6-chloro-5-[(3S)-3-ethylpiperazin-1-yl]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-3-7-6-18(5-4-15-7)11-9(13)16-8(10(14)17-11)12(19)20-2/h7,15H,3-6H2,1-2H3,(H2,14,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJLBPSYCEDDR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)









